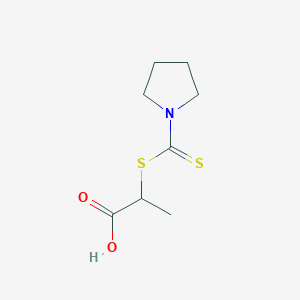

2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

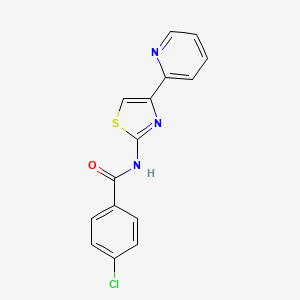

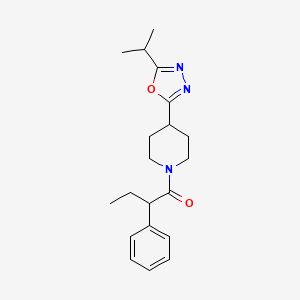

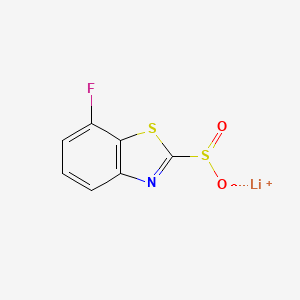

2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid, also known by its CAS Number 20069-28-7, is a chemical compound with a molecular weight of 205.3 . It is typically stored at room temperature and is available in powder form . The IUPAC name for this compound is [(1-pyrrolidinylcarbothioyl)sulfanyl]acetic acid .

Molecular Structure Analysis

The InChI code for 2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid is 1S/C7H11NO2S2/c9-6(10)5-12-7(11)8-3-1-2-4-8/h1-5H2,(H,9,10) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid is a powder that is stored at room temperature . Its molecular weight is 205.3 .Applications De Recherche Scientifique

Synthetic Methods and Applications

- Development of Analytical Methods: A study by Tomokuni and Ogata (1972) describes a method for the quantitative analysis of urinary δ-aminolevulinic acid, showcasing the use of related compounds in analytical chemistry for health and safety applications, particularly in monitoring lead exposure (Tomokuni & Ogata, 1972).

- Catalysis in Organic Synthesis: Zhao and Seidel (2015) reported on the asymmetric A(3) reactions of secondary amines, including pyrrolidine, in the presence of copper iodide and a co-catalyst. This method allows for the enantioselective synthesis of propargylamines, demonstrating the role of pyrrolidine derivatives in facilitating highly selective chemical transformations (Zhao & Seidel, 2015).

- Material Science and Chemistry: The study by Datta and Kumar (2014) on the reactive extraction of pyridine-2-carboxylic acid using non-toxic extractant and diluent systems highlights the importance of such compounds in the development of safer, more efficient chemical processes (Datta & Kumar, 2014).

Fundamental Research and New Materials

- Self-Assembly and Molecular Interactions: Research by Schmuck and Wienand (2003) on the self-assembly of guanidiniocarbonyl pyrrole carboxylate zwitterion in water showcases the fundamental interactions that can drive the formation of highly stable dimeric structures, emphasizing the potential of pyrrolidine derivatives in designing new molecular systems (Schmuck & Wienand, 2003).

- Pharmaceuticals and Drug Development: The synthesis of anti-influenza compound A-315675 as reported by DeGoey et al. (2002) involves the use of pyrrolidine derivatives, underlining their importance in the development of new therapeutic agents (DeGoey et al., 2002).

Propriétés

IUPAC Name |

2-(pyrrolidine-1-carbothioylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S2/c1-6(7(10)11)13-8(12)9-4-2-3-5-9/h6H,2-5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLKLWSFCZPILB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC(=S)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethoxyphenyl)-5-[1-(3,5-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2765256.png)

![Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2765260.png)

![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765261.png)

![Methyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2765266.png)

![6-(1H-indol-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2765273.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2765275.png)